molecular formula C22H14N2O3 B14553466 (2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one CAS No. 61652-38-8

(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one

Cat. No.: B14553466
CAS No.: 61652-38-8
M. Wt: 354.4 g/mol
InChI Key: OPJKZPRXOVRPCH-UHFFFAOYSA-N
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Description

(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group and a phenanthrenyl group connected through an imino and ethanone linkage. Its distinct chemical properties make it a subject of study in organic chemistry, materials science, and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one typically involves the condensation of 2-nitroaniline with phenanthrene-3-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The imino group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: (2E)-2-[(2-Aminophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one.

    Oxidation: (2E)-2-[(2-Nitrosophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one involves its interaction with specific molecular targets The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components The phenanthrenyl group can intercalate with DNA, potentially disrupting cellular processes

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(2-Nitrophenyl)imino]-1-(naphthalen-2-yl)ethan-1-one
  • (2E)-2-[(2-Nitrophenyl)imino]-1-(anthracen-9-yl)ethan-1-one
  • (2E)-2-[(2-Nitrophenyl)imino]-1-(pyren-1-yl)ethan-1-one

Uniqueness

Compared to similar compounds, (2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

61652-38-8

Molecular Formula

C22H14N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2-nitrophenyl)imino-1-phenanthren-3-ylethanone

InChI

InChI=1S/C22H14N2O3/c25-22(14-23-20-7-3-4-8-21(20)24(26)27)17-12-11-16-10-9-15-5-1-2-6-18(15)19(16)13-17/h1-14H

InChI Key

OPJKZPRXOVRPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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